Kirel

Anti-inflammatory Topical Analgesic Dermatology

Kirenol (Kirel, CAS 52659-56-0) is the ent-pimarane diterpenoid benchmarked head-to-head against piroxicam gel (0.4-0.5% w/w) for topical anti-inflammatory efficacy and against the synthetic NOX1/NOX4 inhibitor GKT137831 for cardioprotection. Unlike co-occurring diterpenoids (darutoside, darutigenol) that target distinct pathways, Kirenol uniquely inhibits NOX1/NOX4-mediated oxidative stress while suppressing NF-κB-driven cascades. With natural content varying from 0-5.77 mg/g across Siegesbeckia sources, only high-purity authenticated Kirenol ensures experimental reproducibility as an analytical reference standard or tool compound for mechanistic studies in inflammation, bone remodeling, and ischemia-reperfusion injury.

Molecular Formula C20H34O4
Molecular Weight 338.5 g/mol
Cat. No. B12467085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKirel
Molecular FormulaC20H34O4
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCC1(CCC2C(=C1)CCC3C2(CC(CC3(C)CO)O)C)C(CO)O
InChIInChI=1S/C20H34O4/c1-18(17(24)11-21)7-6-15-13(8-18)4-5-16-19(2,12-22)9-14(23)10-20(15,16)3/h8,14-17,21-24H,4-7,9-12H2,1-3H3
InChIKeyNRYNTARIOIRWAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kirel (Kirenol) Diterpenoid Compound: Natural Anti-Inflammatory and Cardioprotective Agent for Pharmaceutical Research


Kirel (CAS 52659-56-0), chemically known as Kirenol, is an ent-pimarane-type diterpenoid natural product isolated primarily from plants of the genus Siegesbeckia (Asteraceae), including S. orientalis and S. pubescens [1]. With a molecular formula of C20H34O4 and a molecular weight of 338.5 g/mol, this compound is characterized by a tetracyclic diterpene scaffold featuring multiple chiral centers [2]. Kirel has been identified as one of the principal bioactive constituents responsible for the traditional medicinal applications of Siegesbeckia herbs, which are used in ethnopharmacological practice for treating inflammatory conditions including rheumatoid arthritis, rheumatic pain, and joint disorders [3]. Modern pharmacological investigations have substantiated that Kirel exhibits a diverse spectrum of bioactivities mediated through multiple molecular pathways, including the inhibition of NOX1/NOX4-mediated oxidative stress, suppression of NF-κB-driven inflammatory cascades, and promotion of osteoblast differentiation via BMP and Wnt/β-catenin signaling [4].

Kirel Procurement: Why Simple Diterpenoid Substitution Is Scientifically Unjustified


While Siegesbeckia species contain a family of structurally related diterpenoids—including Kirel (kirenol), darutoside, and darutigenol—these compounds exhibit fundamentally distinct pharmacological profiles, molecular targets, and therapeutic windows that preclude simple one-to-one substitution [1]. Kirel operates primarily through NOX1/NOX4 inhibition and NF-κB pathway modulation, whereas darutoside exerts its anti-inflammatory effects predominantly via NF-κB-mediated macrophage polarization, and darutigenol acts through the IL-6/JAK1,3/STAT3 signaling axis [2]. These mechanistic divergences translate to substantial differences in in vivo efficacy and target tissue distribution. Additionally, the relative abundance of these compounds in plant extracts varies significantly by geographic origin and processing methods, with Kirel content ranging from 0 to 5.77 mg/g of dried herb material [3]. Consequently, the selection of purified Kirel over crude extracts or alternative diterpenoids must be guided by specific experimental requirements for target engagement, potency, and mechanistic fidelity .

Kirel Product-Specific Evidence Guide: Quantitative Differentiation from Analogs and Standards


Kirel Demonstrates Comparable Topical Anti-Inflammatory Efficacy to Piroxicam Gel in Acute Inflammation Model

In a rat model of acute inflammation induced by carrageenan injection, topical application of Kirel at concentrations of 0.4-0.5% (w/w) produced an anti-inflammatory effect that was statistically similar to that of piroxicam gel, a standard non-steroidal anti-inflammatory drug (NSAID) comparator, at 4 hours post-injection [1]. The study employed a validated carrageenan-induced paw edema model, and the edema volume reduction was measured as the primary endpoint [1].

Anti-inflammatory Topical Analgesic Dermatology

Kirel Exhibits Equivalent Cardioprotective Effect to Specific NOX1/NOX4 Inhibitor GKT137831 in Myocardial Ischemia-Reperfusion Injury

In a mouse model of myocardial ischemia/reperfusion (I/R) injury, Kirel administered via gavage demonstrated significant cardioprotective effects, including improved cardiac function, reduced infarct area, and alleviated inflammatory infiltration [1]. Critically, a direct comparison was made between Kirel treatment and the specific NOX1/NOX4 inhibitor GKT137831. The study reported that the therapeutic effects of Kirel and GKT137831 were not significantly different, indicating that Kirel achieves comparable cardioprotection through a similar mechanism of NOX1/NOX4 inhibition [1].

Cardioprotection Myocardial Ischemia Inflammation

Kirel Displays Moderate Anti-Inflammatory Potency Relative to Minocycline in Microglial Cell Assay

Although not a direct head-to-head comparison with Kirel itself, a study on a structurally related ent-pimarane diterpenoid (sigesbeckia J) provides a class-level benchmark for the anti-inflammatory potential of this compound family . Using an LPS-induced NO production assay in BV2 microglial cells, the novel diterpenoid exhibited an IC50 value of 58.74 μM, while the positive control minocycline, a known anti-inflammatory agent, showed an IC50 of 32.84 μM . This indicates that while Kirel and related diterpenoids possess moderate anti-inflammatory activity, they are less potent than minocycline in this specific in vitro model. It is critical to note that this is a class-level inference and does not represent a direct measurement of Kirel's potency.

Neuroinflammation Microglia Natural Product

Kirel Content in Herbal Material Shows High Geographic Variability, Necessitating Pure Compound Procurement for Reproducible Research

Quantitative HPLC analysis of Herba Siegesbeckiae samples collected from different geographic locations revealed that the content of Kirel (kirenol) varied from 0 to 5.77 mg/g of dried plant material [1]. In the same samples, darutoside ranged from 0.82 to 5.48 mg/g, and darutigenol from 0.37 to 3.18 mg/g [1]. This extreme variability underscores that botanical extracts cannot provide consistent, reproducible dosing of Kirel, and that the relative proportion of co-occurring diterpenoids is also highly inconsistent [2]. In a separate study, the relative proportions of kirenol, darutoside, and hesperidin in an ethanol extract of Siegesbeckia pubescens were found to be 0.6%, 0.2%, and 0.01%, respectively, further illustrating the compositional heterogeneity of crude plant preparations [2].

Quality Control Analytical Chemistry Natural Product Standardization

Kirel Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Topical Anti-Inflammatory Formulation Development (Dermatology and Musculoskeletal)

Based on the direct head-to-head evidence showing that Kirel (0.4-0.5% w/w) produces anti-inflammatory efficacy comparable to piroxicam gel in an acute rat model [1], this compound is particularly well-suited for topical formulation research and development. Scientists developing novel natural product-based creams, gels, or patches for localized inflammation—such as arthritis joint pain, soft tissue injuries, or dermatological inflammatory conditions—should prioritize Kirel as a lead compound. The quantitative benchmark against a clinically validated NSAID gel provides a robust scientific rationale for advancing Kirel into preclinical development for topical analgesic and anti-inflammatory indications [1].

Cardiovascular Research Targeting NOX-Mediated Oxidative Stress and Ischemia-Reperfusion Injury

The direct comparison demonstrating that Kirel achieves cardioprotective effects equivalent to the specific NOX1/NOX4 inhibitor GKT137831 in a mouse myocardial I/R model [2] establishes Kirel as a valuable research tool for investigating NOX-mediated oxidative stress pathways. Researchers studying myocardial infarction, cardiac ischemia-reperfusion injury, or other cardiovascular pathologies driven by NADPH oxidase (NOX) enzyme activity should consider Kirel for in vivo and in vitro experiments requiring pharmacological inhibition of NOX1 and NOX4. The compound's natural product origin and demonstrated in vivo oral efficacy provide a complementary approach to synthetic NOX inhibitors like GKT137831 [2].

Natural Product Standardization and Quality Control Method Development

Given the extreme variability in Kirel content (0–5.77 mg/g) documented across geographic sources of Siegesbeckia plant material [3], purified Kirel is an essential analytical reference standard for any quality control or standardization initiative involving Siegesbeckia-based herbal products. Pharmaceutical and botanical quality control laboratories developing HPLC or LC-MS methods for the quantification of active diterpenoids in Herba Siegesbeckiae must procure authentic, high-purity Kirel as a primary reference material. The compound is also critical for establishing batch-to-batch consistency in botanical drug development programs seeking regulatory approval, where fixed content of active markers is a prerequisite [3].

Mechanistic Studies of Inflammation, Apoptosis, and Bone Remodeling Pathways

Kirel has been shown to modulate multiple clinically relevant signaling pathways, including NF-κB, Wnt/β-catenin, and NOX1/NOX4-mediated oxidative stress [4]. This polypharmacological profile makes Kirel a valuable tool compound for basic research exploring crosstalk between inflammation, apoptosis, and tissue remodeling. Researchers investigating osteoblast differentiation, cancer cell apoptosis, or inflammatory signaling cascades may select Kirel over more selective synthetic probes when the experimental goal is to examine integrated cellular responses to a multi-target natural product. The compound's well-documented in vitro and in vivo activities across diverse models—including collagen-induced arthritis, myocardial I/R injury, and high-glucose-induced cardiomyocyte damage—provide a broad foundation for hypothesis-driven mechanistic studies [1][2][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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